Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate

Description

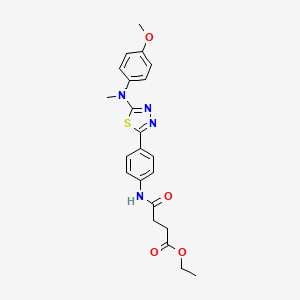

Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl(methyl)amino group and linked via a phenylamino bridge to an ethyl 4-oxobutanoate ester. The ethyl ester moiety improves solubility in organic media, making it suitable for synthetic modifications or prodrug applications.

Properties

IUPAC Name |

ethyl 4-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-4-30-20(28)14-13-19(27)23-16-7-5-15(6-8-16)21-24-25-22(31-21)26(2)17-9-11-18(29-3)12-10-17/h5-12H,4,13-14H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWBFKISOTWCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The compound’s structure suggests that it may interact with its targets through hydrogen bonding. The presence of the methoxyphenyl and thiadiazol groups could potentially influence the compound’s binding affinity and selectivity.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a broad range of biochemical pathways.

Biological Activity

Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Overview of Thiadiazole Derivatives

The 1,3,4-thiadiazole ring structure is well-documented for its numerous biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activities

- Analgesic and anticonvulsant effects

Research indicates that modifications to the thiadiazole structure can enhance these activities significantly. The incorporation of various substituents, such as aryl groups or alkyl chains, can lead to compounds with improved efficacy against specific biological targets .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity. A study evaluating derivatives of the thiadiazole scaffold found that certain compounds showed significant inhibition against various bacterial strains and fungi. For instance:

These results suggest that the presence of a methoxy group enhances antifungal activity.

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies. A recent study reported the following IC50 values against human cancer cell lines:

These findings indicate that the compound has comparable efficacy to established anticancer agents like Harmine.

The biological activities of this compound are believed to arise from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in cellular proliferation and survival.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of microbial cell membranes.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of thiadiazole derivatives:

- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the phenolic substituents significantly impacted the antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain derivatives exhibited potent activity against various cancer cell lines, suggesting their potential as lead compounds in drug development .

Scientific Research Applications

Molecular Formula

The molecular formula of Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is .

Structural Features

The compound features:

- A thiadiazole ring which is known for its diverse biological activities.

- An oxobutanoate moiety that enhances its potential as a therapeutic agent.

- Aromatic rings which may contribute to its interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various diseases:

Anticancer Activity : Studies have indicated that compounds containing thiadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. The incorporation of the methoxyphenyl and oxobutanoate groups may enhance this activity by improving solubility and bioavailability in vivo .

Antidiabetic Effects : Preliminary in vivo studies suggest that this compound may lower blood glucose levels in diabetic models. Its mechanism may involve modulation of metabolic pathways related to glucose homeostasis .

Research findings highlight the compound's potential biological activities:

Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer and diabetes. This suggests a dual role in both anticancer and antidiabetic therapies .

Cellular Assays : In vitro assays have demonstrated that the compound can significantly reduce lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation .

Case Study 1: Anticancer Research

In a study examining the cytotoxicity of various thiadiazole derivatives, this compound was tested against several cancer cell lines. Results showed that it induced apoptosis and inhibited cell proliferation effectively compared to control groups .

Case Study 2: Antidiabetic Studies

An investigation into the effects of this compound on diabetic mouse models revealed significant reductions in blood glucose levels. The study suggested that the compound works by enhancing insulin sensitivity and modulating glucose uptake in peripheral tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,3,4-thiadiazole and oxobutanoate derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Key Observations:

The sulfonamide group likely enhances hydrogen-bonding interactions with enzyme active sites . The tert-butylphenyl sulfanyl derivative () introduces steric hindrance, which may reduce enzymatic degradation but limit membrane permeability .

Ester vs. Acid Functional Groups :

- Carboxylic acid derivatives (e.g., Compound 7) have higher polarity, improving aqueous solubility but reducing cell membrane penetration compared to ethyl esters .

Heterocyclic Modifications :

- Replacing 1,3,4-thiadiazole with 4,5-dimethylthiazole () alters electronic properties, shifting applications from enzyme inhibition to cell viability testing .

Synthetic Accessibility: The target compound shares synthetic pathways with derivatives in and –8, where Michael addition and cyclization reactions are employed to construct the thiadiazole-oxobutanoate framework .

Research Findings and Implications

- Biological Activity : While direct data on the target compound’s bioactivity is absent, structurally related 1,3,4-thiadiazoles are documented as kinase inhibitors, antimicrobial agents, and anticancer candidates. The 4-methoxyphenyl group may confer selectivity toward tyrosine kinases or G-protein-coupled receptors .

- Stability and Metabolism : Ethyl esters are prone to hydrolysis in vivo, suggesting the compound could act as a prodrug, releasing the active carboxylic acid metabolite .

- SAR (Structure-Activity Relationship): The methylamino group on the thiadiazole ring may enhance binding affinity to hydrophobic pockets in target proteins, as seen in analogous sulfonamide derivatives .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-((4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:

- Thiadiazole Core Formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic or thermal conditions (e.g., H₂SO₄ or POCl₃ catalysis) .

- Amide Coupling : Use of coupling agents like EDC/HOBt or DCC for linking the 4-oxobutanoate ester to the phenyl-thiadiazole intermediate .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters such as temperature (e.g., 80–100°C for cyclization) and solvent polarity (DMF for solubility of aromatic intermediates) .

- Reference Data : Similar thiadiazole derivatives achieved yields >85% when using anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, thiadiazole ring protons δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]+ expected ~470–500 Da range) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>98% for biological assays) .

Q. How can researchers evaluate the compound’s stability under storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .

- Solution Stability : Prepare stock solutions in DMSO or ethanol and analyze over 72 hours at 4°C and RT. Thiadiazole derivatives often degrade via hydrolysis; use inert solvents for long-term storage .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogens or electron-withdrawing groups) to assess impact on bioactivity .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. Use the thiadiazole moiety as a pharmacophore anchor .

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), or anti-inflammatory activity (COX-2 inhibition) with positive controls .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME or pkCSM to estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions. The ester group may enhance permeability but reduce metabolic stability .

- Metabolic Pathways : Predict Phase I/II metabolism (e.g., ester hydrolysis to the carboxylic acid derivative) using software like Meteor .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.

- Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric methods .

- Control for Solubility : Use solubilizing agents (e.g., cyclodextrins) to ensure compound bioavailability in vitro .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Employ pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout libraries .

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream effects in treated cells .

- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics to purified targets .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields or purity between labs be addressed?

- Methodological Answer :

- Trace Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., incomplete esterification or oxidation products) .

- Reagent Quality : Ensure anhydrous solvents and fresh coupling agents; trace water can reduce yields by 20–30% .

- Inter-Lab Validation : Share batches between labs for cross-testing under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.